Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H14F3N3O4S and its molecular weight is 473.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Research has focused on the synthesis of novel compounds that exhibit potential as therapeutic agents. For instance, compounds with a pyrazolopyrimidine structure have been studied for their potential in inhibiting certain biological targets. These compounds are synthesized through various chemical reactions that introduce specific functional groups, aiming to explore their biological activities further. Such studies contribute to the drug discovery process by identifying new molecules with potential therapeutic benefits (Wu et al., 2006; Ferguson et al., 2008).
Receptor Imaging with PET
The application of certain derivatives in positron emission tomography (PET) for imaging serotonin receptors has been a significant area of research. Studies utilizing fluorinated compounds as radiolabeled antagonists offer insights into the serotonergic neurotransmission in the brain, contributing to our understanding of various neurological conditions and facilitating the development of new treatments (Plenevaux et al., 2000).
Antimicrobial and Herbicidal Activities
Novel synthetic routes have led to the creation of compounds with significant antimicrobial and herbicidal activities. These activities are evaluated through various assays to determine their effectiveness against a range of pathogens and weeds. The synthesis of such compounds contributes to the fields of agriculture and infectious disease by providing new agents for controlling harmful organisms (Xu et al., 2008; Desai et al., 2013).
Properties
IUPAC Name |
ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O4S/c1-2-32-22(31)18-14-10-33-20(26-19(29)11-3-8-15(24)16(25)9-11)17(14)21(30)28(27-18)13-6-4-12(23)5-7-13/h3-10H,2H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJMADDAJMSQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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